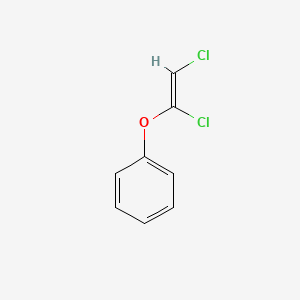![molecular formula C24H25N3O3 B2423647 5-[3-(4-terc-butilfenoxi)fenil]-3-hidroxi-4-(1H-1,2,4-triazol-1-il)ciclohex-2-en-1-ona CAS No. 685107-58-8](/img/structure/B2423647.png)
5-[3-(4-terc-butilfenoxi)fenil]-3-hidroxi-4-(1H-1,2,4-triazol-1-il)ciclohex-2-en-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-{3-[4-(tert-butyl)phenoxy]phenyl}-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one is a chemically complex substance
Aplicaciones Científicas De Investigación
5-{3-[4-(tert-butyl)phenoxy]phenyl}-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one is valuable in various fields:
Chemistry: : Used as an intermediate in organic synthesis and a building block for more complex molecules.
Medicine: : Investigated for its potential antifungal, anti-inflammatory, and anticancer properties.
Industry: : Utilized in the development of new materials, such as polymers and surfactants.
Mecanismo De Acción
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Análisis Bioquímico
Biochemical Properties
Triazole compounds, which include two carbon and three nitrogen atoms in their structure, are known to interact with a variety of enzymes and receptors in biological systems . Therefore, it is plausible that 5-[3-(4-tert-butylphenoxy)phenyl]-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)cyclohex-2-en-1-one may also interact with certain biomolecules.
Cellular Effects
Given the presence of the triazole ring, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazole derivatives have been shown to form hydrogen bonds with different targets, which can lead to changes in gene expression, enzyme inhibition or activation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[4-(tert-butyl)phenoxy]phenyl}-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one typically involves multi-step organic reactions. The process often starts with the formation of the cyclohexenone ring, followed by the attachment of the hydroxy group. The phenoxy and triazole groups are then added through nucleophilic substitution and click chemistry respectively. Conditions such as anhydrous environments, specific solvents like dichloromethane or ethanol, and catalysts such as copper sulfate may be necessary.
Industrial Production Methods
In an industrial setting, the synthesis process can be scaled up using automated reactors and continuous flow systems to ensure precision and high yields. Process optimization techniques, such as high-throughput screening and green chemistry practices, help improve the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Often employs hydrogen gas in the presence of a palladium catalyst.
Substitution: : Typically utilizes nucleophiles such as amines or halides under basic conditions.
Major Products Formed
Oxidation may yield corresponding ketones or acids.
Reduction can result in the formation of alcohols or alkanes.
Substitution reactions often produce new functionalized aromatic rings or modified triazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4-(tert-butyl)phenoxy)benzoic acid
3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one
5-{4-(tert-butyl)phenyl}-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one
Uniqueness
Compared to these compounds, 5-{3-[4-(tert-butyl)phenoxy]phenyl}-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one stands out due to the unique placement of the phenoxy group and the combination of functional groups, which may result in distinctive biological activities and chemical reactivity.
And there you have it, a comprehensive overview of this fascinating compound. Intriguing how a single molecule can have so many layers to explore, isn't it?
Propiedades
IUPAC Name |
5-[3-(4-tert-butylphenoxy)phenyl]-3-hydroxy-4-(1,2,4-triazol-1-yl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-24(2,3)17-7-9-19(10-8-17)30-20-6-4-5-16(11-20)21-12-18(28)13-22(29)23(21)27-15-25-14-26-27/h4-11,13-15,21,23,29H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDZKBBKTDMZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C3CC(=O)C=C(C3N4C=NC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2423567.png)

![2-(2-butoxyphenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2423573.png)
![1-[(4-chlorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2423575.png)
![1-[(3S,4S)-4-(Phenylmethoxycarbonylaminomethyl)oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2423578.png)

![N-[(1-methanesulfonylpiperidin-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2423583.png)
![5,6-dibromo-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3-one](/img/structure/B2423584.png)

![diethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)malonate](/img/structure/B2423586.png)

